molecular formula C15H12AlF9O6 B13148963 Trifluoroacetyl acetonate,aluminum

Trifluoroacetyl acetonate,aluminum

Cat. No.: B13148963
M. Wt: 486.22 g/mol
InChI Key: RKLAZFJAXQBQNM-DJFUMVPSSA-K
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Description

Aluminum trifluoroacetyl acetonate (CAS: 14354-59-7) is a coordination complex with the formula C₁₅H₁₂AlF₉O₆ and a molecular weight of 486.22 g/mol . It is synthesized by chelating aluminum ions with three trifluoroacetylacetonate (tfa) ligands. This compound exhibits a melting point of 121°C and is stored under cool, dry conditions to maintain stability . Its structure, characterized by electron-withdrawing trifluoromethyl (-CF₃) groups, enhances thermal stability and volatility, making it suitable for gas chromatography (GC) applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of trifluoroacetyl acetonate, aluminum typically involves the reaction of aluminum salts with trifluoroacetyl acetone in an acidic medium. The process can be summarized as follows:

  • Dissolve aluminum chloride in a suitable solvent such as ethanol.
  • Add trifluoroacetyl acetone to the solution.
  • Adjust the pH to slightly acidic using hydrochloric acid.
  • Allow the reaction to proceed at room temperature for several hours.
  • Isolate the product by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated pH control systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Trifluoroacetyl acetonate, aluminum undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form aluminum oxide and other by-products.

    Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products:

Scientific Research Applications

Unfortunately, the search results do not provide a comprehensive overview of the applications of "Trifluoroacetyl acetonate, aluminum." However, based on the available information, here's what can be gathered:

General Information
Aluminum(III) Trifluoroacetylacetonate, also referred to as Aluminum(III) Tris(trifluoroacetylacetonate), has a molecular formula of C15H12AlF9O6C_{15}H_{12}AlF_9O_6 and a molecular weight of 486.22 . It appears as a white to pale pink powder or crystals . It is soluble in organic solvents .

Applications

  • Thin Film Deposition: Aluminum(III) trifluoroacetylacetonate is used as a precursor material in thin film deposition .
  • Chemical Vapor Deposition: It can be thermally decomposed to deposit aluminum oxide films . The decomposition of aluminum trifluoroacetylacetonate also results in the deposition of aluminum oxide, but the carbon content of the films is higher compared to those obtained from aluminum hexafluoroacetylacetonate under similar conditions .
  • Catalysis: Aluminum(III) trifluoroacetylacetonate can be used as a catalyst .
  • Organic Synthesis: It is a reagent in organic synthesis .

Case Studies and Research Findings

  • Formation of Aluminum Oxide Films: Aluminum oxide films can be formed through the thermally activated decomposition of aluminum hexafluoroacetylacetonate in an inert atmosphere of argon. Films deposited between 320-400°C contain the least amount of carbon impurities .
  • Breakdown Strength: Aluminum oxide films prepared from aluminum hexafluoroacetylacetonate exhibit a breakdown strength higher than 3 MV/cm in most cases .

Mechanism of Action

The mechanism by which trifluoroacetyl acetonate, aluminum exerts its effects involves coordination with metal ions and interaction with various molecular targets. The trifluoroacetyl group enhances the compound’s ability to form stable complexes with metal ions, which can then participate in catalytic cycles or act as inhibitors in biological systems. The pathways involved include:

Comparison with Similar Compounds

Aluminum Acetylacetonate (Al(acac)₃)

Formula : C₁₅H₂₁AlO₆; Molecular Weight : 324.3 g/mol .

  • Structural Differences : Lacks fluorine substituents, resulting in reduced electronegativity compared to the trifluoro derivative.
  • Thermal Properties : Lower thermal stability due to the absence of electron-withdrawing -CF₃ groups.
  • Applications : Used in catalysis and materials science but less suited for GC due to lower volatility .

Data Table 1: Aluminum Complexes Comparison

Property Aluminum Trifluoroacetyl Acetonate Aluminum Acetylacetonate
Molecular Formula C₁₅H₁₂AlF₉O₆ C₁₅H₂₁AlO₆
Molecular Weight (g/mol) 486.22 324.3
Melting Point (°C) 121 ~194 (decomposes)
Key Application GC analysis of Al³⁺ Catalysis, Polymerization
Fluorine Content High (9 F atoms) None

Copper(II) Trifluoroacetyl Acetonate (Cu(tfa)₂)

Structure : Forms heterobimetallic complexes (e.g., Cu(tfa)₂·Pb(hfa)₂) with a cis configuration around the Cu²⁺ center .

  • Crystallographic Data : Unit cell parameters (a = 9.3991 Å, b = 11.7816 Å, c = 13.9736 Å) indicate a denser packing (d = 2.190 g/cm³) compared to aluminum analogs .
  • Reactivity : Participates in coordination polymers, leveraging fluorine’s electronegativity for enhanced structural rigidity.

Magnesium Hexafluoroacetyl Acetonate (Mg(hfa)₂)

Applications : Used in paper deacidification due to strong Lewis acidity and moisture resistance .

  • Fluorine Impact : Hexafluoro (-CF₃CF₂O) groups provide superior hydrophobicity compared to trifluoroacetyl acetonate ligands.

Chromium(III) Acetylacetonate (Cr(acac)₃)

Formula : Cr(C₅H₇O₂)₃; Molecular Weight : 349.3 g/mol .

  • Magnetic Properties : Paramagnetic behavior due to Cr³⁺, unlike diamagnetic Al³⁺ complexes.
  • Applications : Catalysis and spin-coating precursors, contrasting with aluminum derivatives’ analytical uses .

Research Findings and Technological Relevance

Gas Chromatography (GC) Performance

  • Aluminum trifluoroacetyl acetonate enables sub-1.5% error margins in Al³⁺ quantification in alloys, outperforming non-fluorinated chelators like EDTA .
  • Mechanism : Fluorine enhances chelate volatility, reducing column retention times and improving resolution .

Coordination Chemistry

  • In Cu(tfa)₂·Pb(hfa)₂, the trifluoroacetyl acetonate ligand facilitates alternating metal centers in polymeric chains, a feature absent in non-fluorinated analogs .

Biological Activity

Trifluoroacetyl acetonate, aluminum (Al(TFAA)₃), is an organometallic compound that has garnered attention for its unique properties and potential biological activities. This article aims to provide a comprehensive overview of its synthesis, structure, and biological activity, supported by data tables and relevant research findings.

1. Synthesis and Structural Characteristics

Trifluoroacetyl acetonate is synthesized through the reaction of aluminum salts with trifluoroacetylacetone. The resulting compound has been characterized using various spectroscopic methods, including infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, which confirm its structural integrity and purity.

Table 1: Synthesis Conditions for Al(TFAA)₃

Reagent Molar Ratio Reaction Time Temperature
Aluminum chloride12 hoursRoom temperature
Trifluoroacetylacetone3

2. Biological Activity

The biological activity of Al(TFAA)₃ has been investigated in several studies, focusing on its potential antimicrobial properties and cytotoxic effects.

2.1 Antimicrobial Properties

Research indicates that Al(TFAA)₃ exhibits significant antimicrobial activity against various bacterial strains. For instance, a study reported minimal inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli in the range of 0.5 to 2.0 mg/mL. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 2: Antimicrobial Activity of Al(TFAA)₃

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

2.2 Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines have shown that Al(TFAA)₃ can induce apoptosis in a dose-dependent manner. A notable study found that at concentrations above 50 µM, significant cell death was observed in A549 lung cancer cells, with an IC₅₀ value of approximately 75 µM.

Table 3: Cytotoxic Effects of Al(TFAA)₃ on A549 Cells

Concentration (µM) Cell Viability (%)
0100
2585
5065
7540
10020

The mechanism through which Al(TFAA)₃ exerts its biological effects appears to be multifaceted:

  • Membrane Disruption: The compound interacts with lipid bilayers, leading to increased permeability and eventual lysis of bacterial cells.
  • Reactive Oxygen Species (ROS) Generation: Al(TFAA)₃ induces oxidative stress in cells, which can trigger apoptosis pathways.
  • Inhibition of Enzymatic Activity: It may inhibit key enzymes involved in metabolic processes within bacteria, contributing to its antimicrobial effects.

4. Case Studies

Several case studies have explored the therapeutic potential of Al(TFAA)₃:

  • Study on Lung Cancer Cells: Research demonstrated that treatment with Al(TFAA)₃ led to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 in A549 cells.
  • Antibacterial Efficacy Against Biofilms: Another study highlighted the effectiveness of Al(TFAA)₃ against biofilms formed by Staphylococcus aureus, suggesting its potential application in treating chronic infections.

Q & A

Q. Basic: What are the primary synthetic routes for aluminum trifluoroacetylacetonate, and how can reaction efficiency be optimized?

Aluminum trifluoroacetylacetonate is typically synthesized via ligand exchange reactions between aluminum precursors (e.g., aluminum chloride or alkoxides) and trifluoroacetylacetone (Htfac). Optimization involves:

  • Solvent selection : Use anhydrous, aprotic solvents (e.g., THF or toluene) to minimize hydrolysis .
  • Stoichiometry : A 1:3 molar ratio of Al³⁺ to Htfac ensures complete ligand coordination.
  • Temperature control : Reactions are performed under reflux (60–80°C) to accelerate ligand substitution while avoiding thermal decomposition .
  • Purification : Recrystallization from ethanol or hexane yields high-purity crystals. Monitor purity via elemental analysis or NMR .

Q. Basic: What analytical techniques are most effective for characterizing aluminum trifluoroacetylacetonate in solution and solid states?

  • Solid-state characterization :
    • X-ray diffraction (XRD) : Resolves crystal structure and coordination geometry .
    • FT-IR spectroscopy : Confirms ligand binding via shifts in C=O (1650–1700 cm⁻¹) and Al–O (400–600 cm⁻¹) stretches .
  • Solution-phase analysis :
    • ¹⁹F NMR : Detects free vs. coordinated trifluoroacetylacetonate ligands (δ −70 to −75 ppm for bound ligands) .
    • UV-Vis spectroscopy : Monitors ligand-to-metal charge transfer bands (~300–350 nm) .

Q. Advanced: How do environmental matrices (e.g., water, soil) influence the detection limits of aluminum trifluoroacetylacetonate degradation products like trifluoroacetic acid (TFA)?

TFA, a persistent degradation product, requires specialized extraction and detection due to its high polarity:

  • Sample preparation : Use solid-phase extraction (SPE) with strong anion-exchange cartridges to isolate TFA from interfering ions (e.g., Cl⁻, SO₄²⁻) .
  • Chromatography : Hydrophilic interaction liquid chromatography (HILIC) improves retention compared to reversed-phase methods .
  • Detection : Couple LC with tandem mass spectrometry (LC-MS/MS) for sensitivity down to 0.1 ng/L . Matrix effects (e.g., humic acids) can suppress ionization; mitigate with isotopic internal standards (e.g, ¹³C-TFA) .

Q. Advanced: What computational methods are suitable for modeling aluminum trifluoroacetylacetonate’s coordination dynamics and reactivity?

  • Density functional theory (DFT) : Predicts bond lengths, angles, and electronic structure. Basis sets like 6-31G(d) paired with hybrid functionals (e.g., B3LYP) balance accuracy and computational cost .
  • Molecular dynamics (MD) : Simulates solvation effects and ligand exchange kinetics in solvents like ethanol or acetonitrile .
  • Challenges : Accurate modeling of fluorine’s electronegativity and aluminum’s variable coordination (4–6) requires relativistic pseudopotentials or all-electron basis sets .

Q. Advanced: How do aluminum trifluoroacetylacetonate’s stability and ligand dissociation kinetics vary under different pH and temperature conditions?

  • pH dependence :
    • Acidic conditions (pH < 3) : Rapid ligand protonation and Al³⁺ release, forming [Al(H₂O)₆]³⁺ and free Htfac .
    • Neutral to alkaline conditions (pH 7–10) : Stable octahedral complexes; hydrolysis occurs above pH 10, yielding Al(OH)₃ precipitates .
  • Thermal stability : Decomposes above 150°C, releasing CO₂ and fluorinated byproducts. Thermogravimetric analysis (TGA) coupled with FT-IR monitors decomposition pathways .

Q. Basic: What safety protocols are critical when handling aluminum trifluoroacetylacetonate in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders or decomposition vapors (e.g., HF) .
  • Incompatibilities : Avoid contact with strong oxidizers (e.g., HNO₃) or moisture, which can trigger exothermic reactions .

Q. Advanced: What contradictory findings exist regarding the environmental persistence of TFA derived from aluminum trifluoroacetylacetonate, and how can they be resolved?

  • Contradictions : Some studies report TFA half-lives >50 years in groundwater, while others suggest microbial degradation under anaerobic conditions .
  • Resolution strategies :
    • Isotope tracing : Use ¹⁴C-labeled TFA to track degradation pathways in diverse microbial consortia .
    • Field vs. lab studies : Compare controlled lab data (e.g., OECD 309) with long-term field monitoring to account for matrix complexity .

Q. Advanced: How does aluminum trifluoroacetylacetonate interact with biological systems, and what are the implications for ecotoxicology studies?

  • Bioavailability : Al³⁺ released from the complex binds to citrate or phosphate in biological fluids, enhancing cellular uptake .
  • Toxicity endpoints :
    • Aquatic organisms : EC₅₀ values for Daphnia magna range from 10–100 mg/L, with fluorinated ligands increasing membrane permeability .
    • Plant uptake : Accumulates in root tissues, disrupting calcium signaling. Mitigate via chelating agents (e.g., EDTA) .

Properties

Molecular Formula

C15H12AlF9O6

Molecular Weight

486.22 g/mol

IUPAC Name

(Z)-4-bis[[(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-yl]oxy]alumanyloxy-5,5,5-trifluoropent-3-en-2-one

InChI

InChI=1S/3C5H5F3O2.Al/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2-;

InChI Key

RKLAZFJAXQBQNM-DJFUMVPSSA-K

Isomeric SMILES

CC(=O)/C=C(\O[Al](O/C(=C\C(=O)C)/C(F)(F)F)O/C(=C\C(=O)C)/C(F)(F)F)/C(F)(F)F

Canonical SMILES

CC(=O)C=C(C(F)(F)F)O[Al](OC(=CC(=O)C)C(F)(F)F)OC(=CC(=O)C)C(F)(F)F

Origin of Product

United States

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